Cas no 2138131-16-3 (2-fluoro-2-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid)
2-fluoro-2-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-2-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid
- 2138131-16-3
- 2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid
- EN300-1139588
-
- Inchi: 1S/C6H3F4NO2S/c7-3(4(12)13)2-1-14-5(11-2)6(8,9)10/h1,3H,(H,12,13)
- InChI Key: MAGLNUSLTSGIEU-UHFFFAOYSA-N
- SMILES: S1C=C(C(C(=O)O)F)N=C1C(F)(F)F
Computed Properties
- Exact Mass: 228.98206216g/mol
- Monoisotopic Mass: 228.98206216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 78.4Ų
2-fluoro-2-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139588-1.0g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1139588-0.05g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1139588-0.1g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
| Enamine | EN300-1139588-0.25g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1139588-0.5g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1139588-1g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1139588-2.5g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1139588-5g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 5g |
$3894.0 | 2023-10-26 | |
| Enamine | EN300-1139588-10g |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
2138131-16-3 | 95% | 10g |
$5774.0 | 2023-10-26 |
2-fluoro-2-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-fluoro-2-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid
Introduction to 2-fluoro-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid (CAS No. 2138131-16-3)
2-fluoro-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid, identified by its Chemical Abstracts Service number 2138131-16-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a thiazole core substituted with a fluoro group and a trifluoromethyl group, exhibits unique structural and chemical properties that make it a valuable candidate for further exploration in drug discovery and development.
The thiazole ring is a heterocyclic structure composed of sulfur, nitrogen, and carbon atoms, which is widely recognized for its presence in numerous biologically active compounds. The incorporation of a fluoro group at the 2-position and a trifluoromethyl group at the 2-(trifluoromethyl) position introduces electron-withdrawing effects that can modulate the reactivity and pharmacokinetic properties of the molecule. These modifications are strategically designed to enhance binding affinity to biological targets, improve metabolic stability, and optimize drug-like characteristics.
In recent years, there has been growing interest in the development of novel compounds based on thiazole scaffolds due to their broad spectrum of biological activities. Research has demonstrated that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of 2-fluoro-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid suggests potential applications in these therapeutic areas, particularly in the design of small-molecule inhibitors targeting key enzymes or receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The presence of both fluoro and trifluoromethyl substituents allows for further functionalization, enabling chemists to explore diverse chemical space and identify new lead compounds with improved efficacy and reduced toxicity. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are essential for developing successful therapeutics.
Recent studies have highlighted the importance of fluorine-containing compounds in modern drug discovery. The introduction of fluorine atoms into molecular structures can significantly influence pharmacokinetic properties such as bioavailability, metabolic stability, and cell membrane permeability. For instance, fluorine atoms can enhance binding interactions by increasing lipophilicity and reducing hydrogen bonding capacity, while also protecting sensitive functional groups from enzymatic degradation. These effects make fluorinated compounds particularly attractive for developing drugs with prolonged half-lives and improved target specificity.
The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability by resisting oxidative degradation. This property is crucial for extending the half-life of drugs and reducing the frequency of dosing. Additionally, the trifluoromethyl group can improve binding affinity by increasing hydrophobic interactions with biological targets. These characteristics have been leveraged in the development of numerous successful drugs across various therapeutic categories.
Current research efforts are focused on understanding the mechanistic basis of how structural modifications influence biological activity. Computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations are being employed to predict how changes in the electronic environment of 2-fluoro-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid affect its interaction with biological targets. These studies provide valuable insights into how to optimize the compound's potency and selectivity for specific therapeutic applications.
Moreover, advances in synthetic methodologies have made it possible to access increasingly complex thiazole derivatives with high efficiency and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups into thiazole scaffolds while maintaining structural integrity. This has opened up new avenues for exploring the chemical space around this motif and identifying novel bioactive compounds.
In conclusion,2-fluoro-2-(trifluoromethyl)-1,3-thiazol-4-ylacetic acid (CAS No. 2138131-16-3) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features offer opportunities for developing new therapeutics with improved pharmacokinetic properties and enhanced biological activity. As our understanding of structure-function relationships continues to evolve,this compound will likely play an important role in future drug discovery initiatives aimed at addressing unmet medical needs.
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